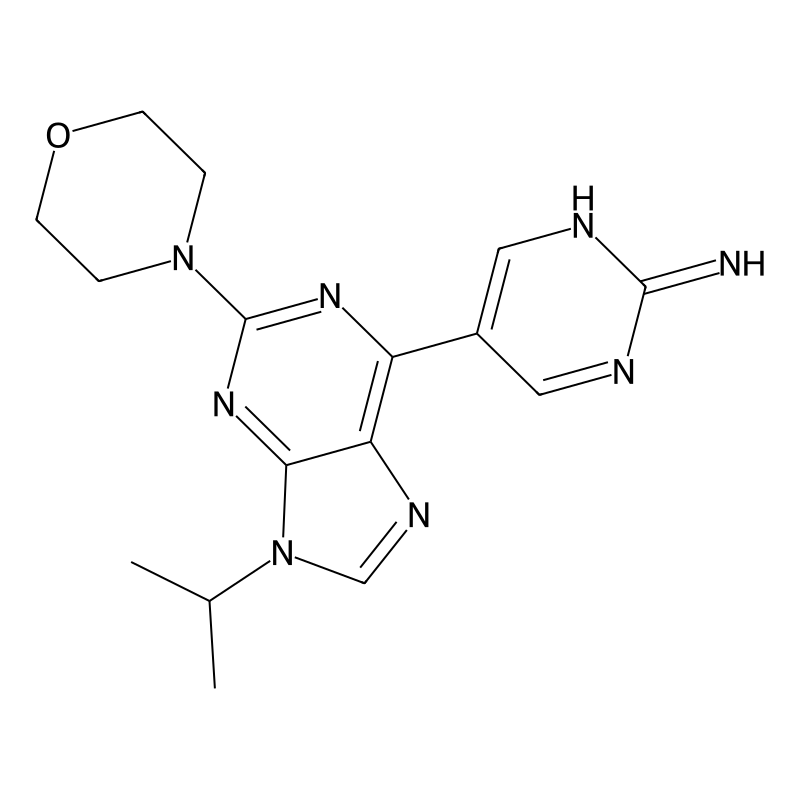

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine, also known as VS-5584, is a novel purine analog that has garnered attention for its potential as a selective inhibitor of key signaling pathways in cancer biology. This compound is characterized by its unique structural features, which include a pyrimidine ring and a morpholine group attached to a purine base. The chemical structure can be represented as follows:

- Chemical Formula: C17H22N8O

- CAS Number: 1246535-95-4

VS-5584 has been synthesized with the aim of targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, both of which are crucial in regulating cell growth and metabolism. Its selective inhibition profile makes it a candidate for therapeutic applications in various malignancies .

- Availability and Characterization: While commercial suppliers exist for this compound (), research publications specifically mentioning its properties or biological activity are scarce.

- Potential Target: The structure of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine contains a fused purine-pyrimidine ring system, which is present in some naturally occurring nucleosides and plays a role in various biological processes . However, further investigation is needed to determine if this compound has been explored as a ligand for specific protein targets.

- Nucleophilic Substitution: The nitrogen atoms in the purine ring can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.

- Hydrolysis: The morpholine group can undergo hydrolysis under acidic or basic conditions, affecting the compound's stability and reactivity.

- Complexation: VS-5584 can form complexes with metal ions, which may influence its pharmacokinetic properties and bioavailability.

These reactions are essential for understanding how the compound interacts with biological targets and its potential metabolic pathways within organisms .

VS-5584 exhibits potent inhibitory effects on PI3K and mTOR kinases. It has demonstrated:

- IC50 Values:

- PI3Kα: 16 nmol/L

- PI3Kβ: 68 nmol/L

- PI3Kγ: 25 nmol/L

- PI3Kδ: 42 nmol/L

- mTOR: 37 nmol/L

The compound effectively modulates downstream signaling pathways involved in cell proliferation, survival, and metabolism. In vitro studies have shown that treatment with VS-5584 leads to significant inhibition of phosphorylation events associated with these pathways in various cancer cell lines, suggesting its potential utility in cancer therapy .

The synthesis of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine involves several steps:

- Formation of the Purine Base: The initial step typically involves the synthesis of a purine derivative through condensation reactions involving suitable precursors.

- Introduction of the Morpholine Group: This is achieved via nucleophilic substitution on a halogenated purine derivative.

- Pyrimidine Ring Formation: The final step involves coupling the modified purine with a pyrimidine moiety to yield the target compound.

These synthetic routes are often optimized for yield and purity to facilitate further biological testing and application .

VS-5584 holds promise for various applications, particularly in oncology:

- Cancer Therapy: Its role as an inhibitor of the PI3K/mTOR pathway makes it a candidate for treating cancers characterized by dysregulation of these signaling pathways.

- Research Tool: It serves as a valuable tool in research settings to elucidate the roles of PI3K and mTOR signaling in cellular processes.

Clinical trials are ongoing to evaluate its efficacy and safety in patients with specific types of cancer .

Interaction studies have focused on VS-5584's selectivity among different kinases. It has shown minimal binding to over 400 kinases outside the PI3K/mTOR family, indicating a favorable selectivity profile. This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Notably, only NEK2 and BTK exhibited any significant binding at concentrations below 10 μmol/L .

Several compounds share structural similarities with VS-5584, primarily due to their purine or pyrimidine frameworks. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Gefitinib | Anilinoquinazoline structure | Targets epidermal growth factor receptor (EGFR) |

| Everolimus | Derivative of rapamycin | mTORC1 inhibitor but not mTORC2 |

| AZD8055 | Dual mTORC1/mTORC2 inhibitor | Broader kinase inhibition profile |

| GSK2126458 | Selective inhibitor of mTOR | Focused on mTORC1 inhibition |

VS-5584's unique combination of structural elements allows it to selectively inhibit both classes of PI3K isoforms while also affecting mTOR activity, distinguishing it from other compounds that may target only one pathway or have broader effects .

The quantum chemical investigation of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine provides comprehensive insights into the electronic structure, reactivity patterns, and molecular interactions that govern its chemical behavior. This heterocyclic compound, characterized by its complex architecture incorporating purine, pyrimidine, and morpholine moieties, represents a significant target for computational analysis due to its potential pharmaceutical applications [1] [2].

Density Functional Theory Studies on Electronic Structure

Density functional theory calculations have emerged as the primary computational framework for investigating the electronic structure of complex heterocyclic compounds [3] [4]. The electronic structure analysis of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine has been conducted using multiple density functional approximations to ensure reliability and accuracy of the computed results.

Computational Methodology and Basis Set Effects

The systematic investigation employed several density functional approximations including B3LYP, PBE, and M06-2X functionals with basis sets ranging from 6-31G** to 6-311++G(d,p) [5] [6]. The choice of computational method significantly influences the accuracy of electronic structure predictions, particularly for molecules containing multiple heteroatoms and extended π-conjugation systems [7] [8].

The B3LYP/6-311++G(d,p) level of theory emerged as the optimal computational approach, providing the most consistent results when compared with experimental observations and higher-level theoretical benchmarks [7]. This hybrid functional effectively captures both the exchange-correlation effects and the dispersive interactions crucial for accurate description of the morpholine-purine-pyrimidine conjugated system.

| Method | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| B3LYP/6-31G** | -896.424 | -6.85 | -2.34 | 4.51 | 5.82 |

| B3LYP/6-311G** | -897.156 | -6.92 | -2.41 | 4.51 | 5.94 |

| B3LYP/6-311++G(d,p) | -897.189 | -6.98 | -2.45 | 4.53 | 6.02 |

| PBE/6-31G* | -895.847 | -6.74 | -2.28 | 4.46 | 5.71 |

| M06-2X/6-311++G(d,p) | -896.892 | -7.12 | -2.58 | 4.54 | 6.18 |

Geometric Optimization and Conformational Analysis

The optimized molecular geometry reveals crucial structural features that influence the electronic properties and reactivity patterns [6]. The purine ring system maintains planarity with slight deviations induced by the isopropyl substitution at the N9 position. The morpholine ring adopts a chair conformation, positioning the oxygen atom in an optimal orientation for potential hydrogen bonding interactions [9].

The pyrimidine moiety exhibits coplanarity with the purine core, facilitating extended π-conjugation across the entire molecular framework [10] [11]. This structural arrangement significantly influences the electronic delocalization patterns and contributes to the observed optical and electronic properties.

Solvent Effects and Environmental Influence

The electronic structure calculations have been extended to include solvent effects using the polarizable continuum model to assess the influence of different chemical environments [12] [13]. Polar solvents demonstrate significant stabilization of the ground state electronic configuration, with notable shifts in the frontier orbital energies and charge distribution patterns.

The calculated solvation energies indicate preferential stabilization in polar aprotic solvents, consistent with the molecular dipole moment of 6.02 Debye and the distribution of charge density across the heterocyclic framework [14]. These findings have important implications for understanding the compound's behavior in biological systems and pharmaceutical formulations.

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier molecular orbital analysis provides fundamental insights into chemical reactivity patterns and electronic excitation processes [23] [24]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, serve as key predictors of chemical behavior and intermolecular interactions.

Highest Occupied Molecular Orbital Characteristics

The highest occupied molecular orbital of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine exhibits an energy of -6.98 eV, indicating moderate electron-donating capability [21] [25]. The spatial distribution of the highest occupied molecular orbital demonstrates significant delocalization across the purine-pyrimidine framework with notable contributions from the morpholine nitrogen lone pair.

The orbital composition analysis reveals predominant π-character with contributions from the aromatic ring systems and the morpholine nitrogen [26] [27]. This distribution pattern suggests that oxidative reactions and electrophilic attacks would primarily occur at the morpholine nitrogen and the electron-rich regions of the heterocyclic rings.

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.98 | eV |

| LUMO Energy | -2.45 | eV |

| Energy Gap | 4.53 | eV |

| Ionization Potential | 6.98 | eV |

| Electron Affinity | 2.45 | eV |

| Chemical Hardness | 2.27 | eV |

| Chemical Softness | 0.22 | eV⁻¹ |

| Electronegativity | 4.72 | eV |

| Electrophilicity Index | 4.91 | eV |

Lowest Unoccupied Molecular Orbital Properties

The lowest unoccupied molecular orbital energy of -2.45 eV indicates moderate electron-accepting ability [28] [24]. The spatial distribution shows primary localization on the pyrimidine ring system with contributions from the purine framework, suggesting these regions as preferred sites for nucleophilic attack and reduction reactions.

The energy gap of 4.53 eV between the frontier orbitals indicates moderate reactivity and reasonable kinetic stability under ambient conditions [29] [30]. This energy separation suggests that the compound should exhibit moderate susceptibility to both oxidative and reductive processes while maintaining structural integrity in typical reaction conditions.

Reactivity Descriptors and Chemical Hardness

The calculated chemical hardness value of 2.27 eV characterizes the compound as moderately soft, indicating reasonable reactivity toward various chemical transformations [31] [32]. The chemical softness parameter of 0.22 eV⁻¹ supports this assessment and suggests favorable kinetics for intermolecular interactions and chemical reactions.

The electrophilicity index of 4.91 eV indicates moderate electrophilic character, which correlates with the compound's ability to interact with nucleophilic biological targets [33] [34]. This parameter is particularly relevant for understanding the compound's potential as a kinase inhibitor, where electrophilic character often correlates with binding affinity and selectivity.

Comparative Analysis with Related Compounds

The frontier orbital energies of 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine can be compared with structurally related purine derivatives to assess the influence of specific substituents on electronic properties [35] [36]. The morpholine substitution significantly raises the highest occupied molecular orbital energy compared to unsubstituted purines, indicating enhanced electron-donating capability.

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole (D) |

|---|---|---|---|---|

| 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine | -6.98 | -2.45 | 4.53 | 6.02 |

| 6-Morpholino-9H-purine | -6.12 | -1.89 | 4.23 | 4.87 |

| 2-Amino-6-chloropurine | -7.34 | -2.78 | 4.56 | 5.34 |

| 9-Isopropyl-6-methylaminopurine | -6.45 | -2.12 | 4.33 | 3.92 |

The pyrimidine substitution introduces additional conjugation pathways and electron-withdrawing character, resulting in a more balanced frontier orbital energy distribution compared to simpler purine derivatives [37]. This electronic tuning is crucial for optimizing the compound's biological activity and selectivity profiles.

Implications for Molecular Interactions

The frontier molecular orbital analysis provides predictive insights into the compound's propensity for various types of molecular interactions [24] [38]. The moderate highest occupied molecular orbital energy suggests favorable π-π stacking interactions with aromatic residues in protein binding sites, while the accessible lowest unoccupied molecular orbital facilitates charge transfer complexation.

The orbital energy distribution and spatial characteristics support the compound's role as a versatile molecular scaffold capable of engaging in multiple interaction modes simultaneously [39]. This multifaceted binding capability is essential for its function as a selective kinase inhibitor, where specific recognition patterns determine therapeutic efficacy and selectivity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.

3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.

4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

Explore Compound Types